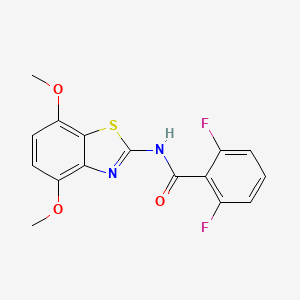![molecular formula C15H25NO3 B2551215 N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide CAS No. 2248699-98-9](/img/structure/B2551215.png)
N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide: is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a dioxane ring, and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with 1,4-dioxane-2-carboxylic acid to form the intermediate 2-cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine.
Amidation Reaction: The intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biochemical Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine:
Therapeutic Agents:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Agriculture: It may serve as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]acetamide
- N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]but-2-enamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the amide group. While N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide has a prop-2-enamide group, the similar compounds have acetamide or but-2-enamide groups .
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds. For instance, the prop-2-enamide group may confer different electronic properties compared to the acetamide or but-2-enamide groups .
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as in catalysis or drug development .
Eigenschaften
IUPAC Name |
N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-15(17)16-13(14-11-18-8-9-19-14)10-12-6-4-3-5-7-12/h2,12-14H,1,3-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLORAHIQVQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CCCCC1)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2551132.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)


![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)
![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![N-[(1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2551151.png)
![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![6-methyl-N-(4-methylphenyl)-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

